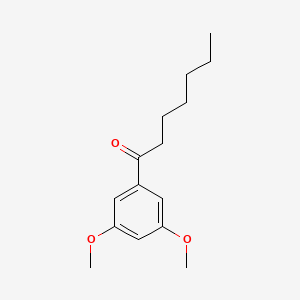

1-(3,5-Dimethoxyphenyl)heptan-1-one

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(3,5-dimethoxyphenyl)heptan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O3/c1-4-5-6-7-8-15(16)12-9-13(17-2)11-14(10-12)18-3/h9-11H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMEATOMLFIVSDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(=O)C1=CC(=CC(=C1)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60393288 | |

| Record name | 1-(3,5-Dimethoxyphenyl)heptan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60393288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39192-51-3 | |

| Record name | 1-(3,5-Dimethoxyphenyl)heptan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60393288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3,5-Dimethoxyphenyl)heptan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 1-(3,5-Dimethoxyphenyl)heptan-1-one

Abstract

This technical guide provides a detailed and scientifically grounded protocol for the synthesis of 1-(3,5-dimethoxyphenyl)heptan-1-one, a valuable ketone intermediate in organic synthesis. The primary focus of this document is the Friedel-Crafts acylation of 1,3-dimethoxybenzene with heptanoyl chloride, a robust and efficient method for constructing the target molecule. This guide delves into the mechanistic underpinnings of the reaction, provides a meticulously detailed experimental protocol, and offers insights into reaction optimization and troubleshooting. The content is tailored for researchers, scientists, and professionals in drug development who require a comprehensive understanding and a reliable procedure for the preparation of this and similar aryl ketones.

Introduction

This compound (CAS No: 39192-51-3) is an aromatic ketone characterized by a heptanoyl group attached to a 3,5-dimethoxyphenyl ring.[1][2] Its structure makes it a key building block in the synthesis of more complex molecules, particularly in the realm of medicinal chemistry. The dimethoxy-substituted phenyl ring is a common feature in various biologically active compounds, and the heptanoyl chain provides a lipophilic tail that can be crucial for modulating pharmacokinetic and pharmacodynamic properties. For instance, related diarylheptanoid structures have been isolated from natural sources and are targets in total synthesis.[3][4] Furthermore, the core structure is relevant to the development of cannabinoid receptor modulators, which are of significant interest in drug discovery.[5][6][7][8]

The efficient synthesis of this compound is therefore of considerable importance. Among the various synthetic strategies available for the formation of aryl ketones, Friedel-Crafts acylation stands out as one of the most powerful and direct methods for forming a carbon-carbon bond between an aromatic ring and an acyl group.[9][10][11]

Recommended Synthetic Route: Friedel-Crafts Acylation

The preferred method for synthesizing this compound is the Friedel-Crafts acylation of 1,3-dimethoxybenzene with heptanoyl chloride, utilizing a Lewis acid catalyst such as aluminum chloride (AlCl₃). This electrophilic aromatic substitution reaction is highly effective for activated aromatic rings like 1,3-dimethoxybenzene.[12][13]

Mechanism and Rationale

The Friedel-Crafts acylation proceeds through a well-established multi-step mechanism:[12][14]

-

Formation of the Acylium Ion: The Lewis acid catalyst (AlCl₃) coordinates to the chlorine atom of heptanoyl chloride. This polarization weakens the C-Cl bond, leading to its cleavage and the formation of a resonance-stabilized acylium ion (C₆H₁₃CO⁺). This highly electrophilic species is the key reactant in the subsequent step.[14][15]

-

Electrophilic Attack: The electron-rich 1,3-dimethoxybenzene ring, activated by the two electron-donating methoxy groups, acts as a nucleophile. The π electrons of the aromatic ring attack the electrophilic carbon of the acylium ion. This attack temporarily disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[14][15]

-

Deprotonation and Aromaticity Restoration: A weak base, typically the AlCl₄⁻ complex formed in the first step, abstracts a proton from the carbon atom bearing the newly added acyl group.[15] This regenerates the aromatic ring and releases the AlCl₃ catalyst and HCl.[12]

-

Product-Catalyst Complex Formation: The product, an aryl ketone, is a Lewis base and can form a complex with the Lewis acid catalyst (AlCl₃).[14] Therefore, a slight excess of the catalyst is often required. An aqueous workup is necessary to hydrolyze this complex and liberate the final ketone product.[14]

The two methoxy groups on the benzene ring are ortho, para-directing. In the case of 1,3-dimethoxybenzene, the 2, 4, and 6 positions are activated. Steric hindrance at the 2-position between the two methoxy groups generally disfavors substitution at that site. Therefore, acylation predominantly occurs at the 4-position, leading to the desired this compound product (note: nomenclature can be based on the substitution pattern relative to the acyl group).

Visualization of the Reaction Mechanism

Sources

- 1. 1-(3,5-Dimethoxy-phenyl)-heptan-1-one | CymitQuimica [cymitquimica.com]

- 2. This compound , 97% , 39192-51-3 - CookeChem [cookechem.com]

- 3. tandfonline.com [tandfonline.com]

- 4. First total synthesis of 7-(3,4-dimethoxyphenyl)-1-(4-hydroxy-3-methoxyphenyl)heptan-3-one (a diarylheptanoid) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. iosrjournals.org [iosrjournals.org]

- 7. (PDF) Design and Synthesis of Novel Cannabinoid Receptor Modulators (2018) | Mary Paige Thrash [scispace.com]

- 8. Allosteric modulators of cannabinoid receptor 1: developing compounds for improved specificity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Applications of Friedel–Crafts reactions in total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07325B [pubs.rsc.org]

- 11. chemistryjournals.net [chemistryjournals.net]

- 12. byjus.com [byjus.com]

- 13. chemguide.co.uk [chemguide.co.uk]

- 14. Video: Electrophilic Aromatic Substitution: Friedel–Crafts Acylation of Benzene [jove.com]

- 15. chemguide.co.uk [chemguide.co.uk]

1-(3,5-Dimethoxyphenyl)heptan-1-one chemical properties

An In-depth Technical Guide to the Chemical Properties of 1-(3,5-Dimethoxyphenyl)heptan-1-one

Introduction

This compound is an aromatic ketone characterized by a heptanoyl chain attached to a 3,5-dimethoxy-substituted benzene ring. This molecule, with the chemical formula C₁₅H₂₂O₃ and a molecular weight of 250.33 g/mol , serves as a valuable intermediate in synthetic organic chemistry.[1][2][3][4] While not a naturally occurring diarylheptanoid itself, its structure is analogous to precursors and fragments used in the synthesis of these biologically active compounds.[5][6][7] Diarylheptanoids, found in plants like ginger and turmeric, are known for a wide array of pharmacological activities, making synthetic analogs and intermediates like this compound of significant interest to researchers in drug discovery and medicinal chemistry.[8] This guide provides a comprehensive overview of its synthesis, physicochemical properties, spectroscopic signature, and chemical reactivity, offering field-proven insights for its application in a research setting.

Physicochemical Properties

The physical state and solubility of a compound are foundational to its handling, purification, and application in reaction chemistry. This compound is a low-melting solid, indicating that it can be handled as a powder at low temperatures but may exist as a waxy solid or oil at or slightly above standard room temperature. Its largely nonpolar structure, dominated by the hydrocarbon chain and aromatic ring, dictates its solubility primarily in organic solvents, with negligible solubility in water.

| Property | Value | Source(s) |

| CAS Number | 39192-51-3 | [1][9] |

| Molecular Formula | C₁₅H₂₂O₃ | [1][3][9] |

| Molecular Weight | 250.33 g/mol | [1][2][9] |

| Melting Point | 26-30 °C | [1][2][9] |

| Boiling Point | 161-161.5 °C (at 3 Torr) | [1][2][9] |

| Density | 1.017 g/mL (at 25 °C) | [1][9] |

| Refractive Index | n20/D 1.5190 | [1][9] |

| Flash Point | >110 °C (>230 °F) | [1][9] |

| Appearance | Low-melting, waxy solid | Inferred from MP |

| SMILES | CCCCCCC(=O)C1=CC(OC)=CC(OC)=C1 | [10] |

Synthesis via Friedel-Crafts Acylation

The most direct and industrially relevant synthesis of this compound is the Friedel-Crafts acylation of 1,3-dimethoxybenzene.[11] This classic electrophilic aromatic substitution reaction provides a robust method for forming the crucial carbon-carbon bond between the aromatic ring and the acyl group.

Mechanism and Rationale

The reaction proceeds by activating heptanoyl chloride with a strong Lewis acid, such as aluminum chloride (AlCl₃) or polyphosphoric acid (PPA).[12][13] The Lewis acid coordinates to the chlorine atom of the acyl chloride, polarizing the C-Cl bond and facilitating its departure to generate a highly electrophilic acylium ion. This acylium ion is the key electrophile that is attacked by the electron-rich 1,3-dimethoxybenzene ring. The two methoxy groups are strongly activating, ortho-, para-directing substituents. Acylation occurs preferentially at the C4 position (para to one methoxy group and ortho to the other), as the C2 position is sterically hindered and electronically less favored. A subsequent deprotonation of the resulting arenium ion intermediate by the [AlCl₄]⁻ complex restores aromaticity and yields the final ketone product.

Caption: Friedel-Crafts acylation workflow for synthesis.

Experimental Protocol: Synthesis

Trustworthiness through Self-Validation: This protocol incorporates in-process checks (temperature control, TLC monitoring) to ensure the reaction proceeds as expected, minimizing side-product formation.

-

Apparatus Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube (CaCl₂ or Drierite). Maintain an inert atmosphere using nitrogen or argon.

-

Reagent Charging: Charge the flask with anhydrous aluminum chloride (AlCl₃, 1.1 equivalents) and a dry, non-polar solvent such as dichloromethane (DCM). Cool the suspension to 0 °C in an ice bath.

-

Acyl Chloride Addition: Dissolve heptanoyl chloride (1.0 equivalent) in dry DCM and add it to the dropping funnel. Add the solution dropwise to the stirred AlCl₃ suspension over 30 minutes, ensuring the internal temperature does not exceed 5 °C. The causality here is critical: slow addition prevents a runaway exothermic reaction and the formation of side products.

-

Arene Addition: After the acyl chloride addition is complete, dissolve 1,3-dimethoxybenzene (1.0 equivalent) in dry DCM and add it dropwise to the reaction mixture at 0 °C.

-

Reaction Progression: Allow the reaction to stir at 0 °C for one hour, then let it warm to room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material (1,3-dimethoxybenzene) is consumed (typically 2-4 hours).

-

Workup and Quenching: Cautiously pour the reaction mixture into a beaker containing crushed ice and concentrated HCl. This hydrolyzes the aluminum complexes and protonates any remaining Lewis basic sites. The use of acid helps to break up the aluminum salts and facilitate separation.

-

Extraction and Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with DCM. Combine the organic layers, wash with saturated sodium bicarbonate solution (to neutralize excess acid), then with brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Final Purification: The resulting crude oil or solid can be purified by vacuum distillation or column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure product.

Spectroscopic Characterization

Structural elucidation and purity confirmation are paramount. The following section details the expected spectroscopic data for this compound, providing a baseline for experimental verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for confirming the precise structure. The predicted spectra are based on established chemical shift principles.

| ¹H NMR (Predicted, CDCl₃, 400 MHz) | ¹³C NMR (Predicted, CDCl₃, 100 MHz) |

| δ (ppm) | Multiplicity |

| 7.05 | d, J = 2.2 Hz |

| 6.65 | t, J = 2.2 Hz |

| 3.82 | s |

| 2.90 | t, J = 7.4 Hz |

| 1.70 | quintet |

| 1.35-1.25 | m |

| 0.88 | t, J = 6.8 Hz |

Causality: The α-CH₂ protons (~2.90 ppm) are deshielded by the adjacent electron-withdrawing carbonyl group. The aromatic protons H-2/H-6 appear as a doublet due to meta-coupling with H-4, which in turn appears as a triplet. In the ¹³C spectrum, the carbonyl carbon is significantly downfield (~200 ppm), a characteristic feature of ketones.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3000-2850 | Medium-Strong | C-H Stretch (Aliphatic) |

| ~1685 | Strong | C=O Stretch (Aryl Ketone) |

| ~1600, ~1580 | Medium | C=C Stretch (Aromatic Ring) |

| ~1205, ~1065 | Strong | C-O Stretch (Asymmetric & Symmetric, Aryl Ether) |

Rationale: The position of the carbonyl stretch (~1685 cm⁻¹) is indicative of an aryl ketone, where conjugation with the aromatic ring slightly lowers the frequency compared to a simple alkyl ketone. The strong C-O stretches are characteristic of the two methoxy groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern, which acts as a molecular fingerprint.

-

Molecular Ion (M⁺): m/z = 250.33

-

Key Fragmentation Pathways:

-

Alpha-Cleavage: The most favorable fragmentation is the cleavage of the bond between the carbonyl carbon and the α-carbon of the heptyl chain. This generates a highly stable 3,5-dimethoxybenzoyl cation.

-

McLafferty Rearrangement: A six-membered ring transition state involving the transfer of a gamma-hydrogen to the carbonyl oxygen can lead to the elimination of a neutral alkene (pent-1-ene) and the formation of a characteristic radical cation.

-

Caption: Primary fragmentation pathways in EI-Mass Spectrometry.

Chemical Reactivity and Applications

The utility of this compound lies in the reactivity of its two primary functional domains: the ketone and the activated aromatic ring.

-

Ketone Transformations: The carbonyl group is a versatile handle for further synthetic modifications.

-

Reduction: Can be selectively reduced to the corresponding secondary alcohol using reagents like sodium borohydride (NaBH₄). This alcohol can then be used in esterification or etherification reactions.

-

Nucleophilic Addition: Reacts with Grignard or organolithium reagents to form tertiary alcohols, extending the carbon skeleton.

-

Reductive Amination: Can be converted to an amine via reaction with ammonia or a primary/secondary amine in the presence of a reducing agent (e.g., NaBH₃CN).

-

-

Aromatic Ring Reactivity: The 3,5-dimethoxy substitution pattern makes the ring highly electron-rich and activated towards further electrophilic aromatic substitution. However, the existing substitution pattern directs incoming electrophiles primarily to the C4 position, which is already occupied. Reactions at the C2 position are possible but sterically hindered.

-

Applications in Synthesis: Its primary application is as a building block for more complex molecular architectures. It can serve as a key precursor for:

-

Diarylheptanoid Analogs: The heptanoyl chain can be further functionalized and coupled with another aromatic ring to create novel diarylheptanoids.[6][7]

-

Pharmaceutical Scaffolds: The aryl ketone motif is common in many pharmacologically active compounds, making this molecule a useful starting point in drug discovery programs.

-

Conclusion

This compound is a well-defined chemical entity with predictable and useful properties. Its synthesis is straightforward via Friedel-Crafts acylation, and its structure is readily confirmed by standard spectroscopic techniques. The presence of both a reactive ketone functional group and an activated aromatic ring makes it a versatile intermediate for researchers in synthetic and medicinal chemistry, particularly for those targeting the synthesis of complex natural product analogs and novel pharmaceutical agents. This guide provides the foundational technical data and procedural rationale necessary for its effective utilization in a modern research laboratory.

References

- Characterization of Diarylheptanoids: An Emerging Class of Bioactive N

- Characterization and identification of diarylheptanoids in ginger (Zingiber officinale Rosc.)

- This compound, 97%, 39192-51-3. CookeChem.

- 1-(3 5-dimethoxyphenyl)heptan-1-one 96. ChemicalBook.

- Jiang, H., Timmermann, B. N., & Gang, D. R. (2007). Characterization and identification of diarylheptanoids in ginger (Zingiber officinale Rosc.) using high-performance liquid chromatography/electrospray ionization mass spectrometry. Rapid Communications in Mass Spectrometry, 21(4), 509-518.

- Acylation and alkylation of 1,3-dimethoxybenzene in polyphosphoric acid. CORE.

- Characterization of diarylheptanoids: An emerging class of bioactive natural products | Request PDF. (2018).

- Synthesis of aryl ketones by acylation of arenes. Organic Chemistry Portal.

- Recent Studies on Cyclic 1,7-Diarylheptanoids: Their Isolation, Structures, Biological Activities, and Chemical Synthesis. MDPI.

- Supplementary Inform

- This compound. ChemShuttle.

- A Convenient Method for the Preparation of Aromatic Ketones from Acyl Chlorides and Arylzinc Bromides Using a Cobalt Catalysis. | Request PDF. (2025).

- Preparation of Ketones. (2025).

- Acyl Halides to Ketones, Part 1: Friedel Crafts Acyl

- Supplementary Information File. Journal of Pharmacy & Pharmaceutical Sciences.

- 1-(3,5-Dimethoxy-phenyl)-heptan-1-one. CymitQuimica.

- Solved 2.

- This compound. PubChemLite.

- 39192-51-3 | this compound. AiFChem.

- 39192-51-3(1-(3 5-DIMETHOXYPHENYL)HEPTAN-1-ONE 96) Product Description. ChemicalBook.

- Chemistry 211 Experiment 1. (2012). Course Hero.

- Analytical profiles and identification 1-(3,4-dimethoxyphenyl)-2-(ethylamino)pentan-1-one in the objects of forensic examinations. (2019).

- Babij, N. R., McCusker, E. O., Whiteker, G. T., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667.

Sources

- 1. This compound , 97% , 39192-51-3 - CookeChem [cookechem.com]

- 2. 1-(3 5-DIMETHOXYPHENYL)HEPTAN-1-ONE 96 CAS#: 39192-51-3 [m.chemicalbook.com]

- 3. 1-(3,5-Dimethoxy-phenyl)-heptan-1-one | CymitQuimica [cymitquimica.com]

- 4. 39192-51-3 | this compound - AiFChem [aifchem.com]

- 5. Characterization of diarylheptanoids: An emerging class of bioactive natural products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Characterization and identification of diarylheptanoids in ginger (Zingiber officinale Rosc.) using high-performance liquid chromatography/electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 39192-51-3 CAS MSDS (1-(3 5-DIMETHOXYPHENYL)HEPTAN-1-ONE 96) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 10. PubChemLite - this compound (C15H22O3) [pubchemlite.lcsb.uni.lu]

- 11. youtube.com [youtube.com]

- 12. files01.core.ac.uk [files01.core.ac.uk]

- 13. Solved 2. The compound 1,3-dimethoxybenzene was treated with | Chegg.com [chegg.com]

A Technical Guide to the Potential Biological Activities of 1-(3,5-Dimethoxyphenyl)heptan-1-one

For: Researchers, scientists, and drug development professionals

Abstract

This technical guide provides an in-depth exploration of the potential biological activities of the synthetic ketone, 1-(3,5-dimethoxyphenyl)heptan-1-one. In the absence of extensive direct studies on this specific molecule, this document leverages a structure-activity relationship (SAR) approach, drawing insights from structurally analogous compounds. We will delve into the plausible cytotoxic, antifungal, and antibacterial properties of this compound. The narrative is grounded in established scientific principles, proposing mechanisms of action and providing detailed, adaptable experimental protocols for validation. This guide is intended to serve as a foundational resource for researchers poised to investigate the therapeutic potential of this and related long-chain alkyl phenyl ketones.

Introduction: Unveiling the Potential of a Novel Ketone

This compound is a chemical entity characterized by a heptanoyl chain attached to a dimethoxy-substituted phenyl ring. While direct biological data for this specific molecule is not extensively documented in publicly available literature, its structural motifs—the dimethoxyphenyl group and the long alkyl chain—are present in numerous compounds with well-documented biological activities. The dimethoxyphenyl moiety is a key pharmacophore in many natural and synthetic compounds exhibiting anticancer and antimicrobial properties. Similarly, the length of the alkyl chain is known to significantly influence the biological efficacy and mechanism of action of various bioactive molecules.

This guide, therefore, presents a scientifically-grounded prospectus on the potential therapeutic applications of this compound. By examining the activities of its structural relatives, we can construct a compelling hypothesis for its own biological profile, thereby providing a roadmap for future research and development.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for designing and interpreting biological assays.

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₂O₃ | |

| Molecular Weight | 250.34 g/mol | |

| XLogP3-AA | 4.1 | |

| Hydrogen Bond Donor Count | 0 | |

| Hydrogen Bond Acceptor Count | 3 | |

| Rotatable Bond Count | 7 |

Note: Some properties are predicted based on the structure.

Proposed Synthesis of this compound

Proposed Synthetic Workflow

Caption: Proposed Friedel-Crafts acylation for the synthesis of this compound.

Step-by-Step Protocol

-

Reaction Setup: To a solution of 1,3-dimethoxybenzene in an appropriate anhydrous solvent (e.g., dichloromethane or nitrobenzene) under an inert atmosphere (e.g., nitrogen or argon), add a Lewis acid catalyst such as aluminum chloride (AlCl₃) in portions at 0°C.

-

Addition of Acylating Agent: Slowly add heptanoyl chloride to the reaction mixture while maintaining the temperature at 0°C.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Workup: Quench the reaction by carefully adding it to a mixture of ice and concentrated hydrochloric acid.

-

Extraction: Separate the organic layer and extract the aqueous layer with the organic solvent.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Potential Biological Activity: An Inferential Analysis

Cytotoxic Activity against Cancer Cell Lines

Hypothesis: this compound is likely to exhibit cytotoxic activity against various cancer cell lines.

Rationale: The dimethoxyphenyl and trimethoxyphenyl moieties are prevalent in a multitude of compounds with demonstrated anticancer properties. For instance, derivatives of 1-(3,4-dimethoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole have shown significant in vitro cytotoxic activity against human cancer cell lines, including HepG2 (hepatocarcinoma) and MCF-7 (breast adenocarcinoma)[1]. The mechanism of action for many of these compounds involves the inhibition of tubulin polymerization, a critical process for cell division[1].

Furthermore, a study on a compound designated as "1" showed mild cytotoxicity against KB and Hep G2 cell lines, with IC₅₀ values of 89.6 and 93.8 µM, respectively. While the exact structure of "compound 1" could not be definitively confirmed as this compound from the available abstract, the possibility of it being the target molecule or a very close analog warrants further investigation.

The length of the alkyl chain can also modulate cytotoxic activity. Studies on other classes of compounds have shown that increasing the alkyl chain length can enhance cytotoxicity up to a certain point, likely by improving membrane permeability and interaction with intracellular targets[2][3].

Proposed Mechanism of Action: Tubulin Polymerization Inhibition and Apoptosis Induction

Based on the activity of its structural analogs, a plausible mechanism for the cytotoxic action of this compound involves the disruption of microtubule dynamics.

Caption: Proposed mechanism of antifungal action via cell membrane disruption.

This disruption can lead to increased membrane permeability, leakage of essential intracellular components, and ultimately, cell death. Another potential target is the inhibition of enzymes involved in the synthesis of essential cell wall components like ergosterol.

Antibacterial Activity

Hypothesis: this compound may exhibit antibacterial activity, potentially with selectivity towards Gram-positive bacteria.

Rationale: The antibacterial activity of long-chain alkyl phenyl ketones has been documented, with the length of the alkyl chain playing a crucial role in determining the potency and spectrum of activity.[3] Generally, increased lipophilicity due to a longer alkyl chain enhances the ability of a compound to interact with and disrupt bacterial cell membranes. This effect is often more pronounced against Gram-positive bacteria, which lack the protective outer membrane found in Gram-negative bacteria.

Proposed Mechanism of Action: Disruption of Bacterial Cell Membrane and Inhibition of Cellular Processes

The antibacterial mechanism is likely to involve the disruption of the bacterial cell membrane.

Caption: Proposed mechanism of antibacterial action.

The lipophilic heptanoyl chain can insert into the lipid bilayer of the bacterial cell membrane, leading to its depolarization and increased permeability. This can disrupt essential cellular processes such as respiration and ATP synthesis, ultimately leading to bacteriostasis or a bactericidal effect.

Experimental Protocols for Validation

The following are detailed, adaptable protocols for the experimental validation of the proposed biological activities of this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on various cancer cell lines.

Materials:

-

Cancer cell lines (e.g., MCF-7, HepG2, HeLa)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO (Dimethyl sulfoxide)

-

Phosphate-buffered saline (PBS)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium. Add the diluted compound to the wells, including a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value.

Antifungal Susceptibility Testing (Broth Microdilution)

Objective: To determine the minimum inhibitory concentration (MIC) of this compound against fungal strains.

Materials:

-

Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)

-

RPMI-1640 medium

-

This compound (dissolved in DMSO)

-

96-well plates

-

Spectrophotometer

Procedure:

-

Inoculum Preparation: Prepare a fungal inoculum suspension and adjust its concentration to a 0.5 McFarland standard.

-

Compound Dilution: Prepare serial dilutions of this compound in RPMI-1640 medium in a 96-well plate.

-

Inoculation: Add the fungal inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plate at 35°C for 24-48 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that causes complete inhibition of visible fungal growth.

Antibacterial Susceptibility Testing (Broth Microdilution)

Objective: To determine the MIC of this compound against bacterial strains.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

This compound (dissolved in DMSO)

-

96-well plates

-

Spectrophotometer

Procedure:

-

Inoculum Preparation: Prepare a bacterial inoculum and adjust its concentration to a 0.5 McFarland standard.

-

Compound Dilution: Prepare serial dilutions of this compound in MHB in a 96-well plate.

-

Inoculation: Add the bacterial inoculum to each well. Include a growth control and a sterility control.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that inhibits visible bacterial growth.

Conclusion and Future Directions

This technical guide has laid out a comprehensive, albeit inferential, case for the potential biological activities of this compound. Grounded in the known bioactivities of its structural analogs, we have proposed that this compound is a promising candidate for investigation as a cytotoxic, antifungal, and antibacterial agent. The provided experimental protocols offer a clear path for the validation of these hypotheses.

Future research should focus on the following areas:

-

Definitive Synthesis and Characterization: A robust and scalable synthesis of this compound needs to be established and the compound fully characterized.

-

Broad-Spectrum Biological Screening: The compound should be screened against a wide panel of cancer cell lines, fungal pathogens, and bacterial strains to determine its spectrum of activity.

-

Mechanism of Action Studies: In-depth studies should be conducted to elucidate the precise molecular mechanisms underlying its biological activities.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogs with varying alkyl chain lengths and substitution patterns on the phenyl ring will provide valuable insights for lead optimization.

The exploration of novel chemical entities like this compound is crucial for the discovery of new therapeutic agents to address the ongoing challenges in oncology and infectious diseases.

References

-

Al-Warhi, T., Abualnaja, M., Abu Ali, O. A., Althobaiti, F., Alharthi, F., Elsaid, F. G., Shati, A. A., Fayad, E., Elghareeb, D., Abu Almaaty, A. H., & Zaki, I. (2022). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. Molecules, 27(19), 6593. [Link]

-

El-Naggar, A. M., El-Sayed, M. A., & Gomha, S. M. (2020). Design, synthesis, docking study and anticancer evaluation of new trimethoxyphenyl pyridine derivatives as tubulin inhibitors and apoptosis inducers. Bioorganic Chemistry, 103, 104183. [Link]

-

Romagnoli, R., Baraldi, P. G., Prencipe, F., Oliva, P., Ferretti, V., Tabrizi, M. A., ... & Hamel, E. (2014). Synthesis, cytotoxicity, docking study, and tubulin polymerization inhibitory activity of novel 1-(3, 4-dimethoxyphenyl)-5-(3, 4, 5-trimethoxyphenyl)-1H-1, 2, 4-triazole-3-carboxanilides. Archiv der Pharmazie, 347(9), 658-667. [Link]

-

Wang, L., Li, Y., Fu, H., & Liu, A. (2020). 3-aryl-4-(3, 4, 5-trimethoxyphenyl) pyridines inhibit tubulin polymerisation and act as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1369-1377. [Link]

-

García-Cárceles, J., Vázquez-García, D., Castell-Aroca, A., Valero-Rosa, J., & Galiana-Muñoz, C. (2022). Natural 2′, 4-Dihydroxy-4′, 6′-dimethoxy Chalcone Isolated from Chromolaena tacotana Inhibits Breast Cancer Cell Growth through Autophagy and Mitochondrial Apoptosis. International Journal of Molecular Sciences, 23(22), 14319. [Link]

-

Li, Y., Zhang, Y., Li, Y., Wang, Y., Zhang, Y., & Li, Y. (2022). Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3, 4, 5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation. Molecules, 27(15), 4945. [Link]

-

Li, Y., Chen, S., Zhang, Y., & Li, Y. (2005). Induction of apoptosis in K562 human leukemia cells by 2', 4'-dihydroxy-6'-methoxy-3', 5'-dimethylchalcone. Leukemia research, 29(10), 1217-1223. [Link]

-

García-Cárceles, J., Vázquez-García, D., Castell-Aroca, A., Valero-Rosa, J., & Galiana-Muñoz, C. (2023). Differential Induction of Autophagy and Mitochondrial Apoptosis by 2′, 4-Dihydroxy-4′, 6′-Dimethoxy Chalcone Isolated from Chromolaena tacotana, in Breast Cancer Cells. Preprints.org. [Link]

-

Sergeev, I. N. (2004). Polymethoxylated flavones induce Ca2+-mediated apoptosis in breast cancer cells. Biochemical and biophysical research communications, 321(2), 462-467. [Link]

-

de Farias, C. B., da Silva, A. P. S., de Souza, L. G., de Oliveira, T. M., de Oliveira, A. C., de Souza, A. C., ... & de Campos, M. M. (2019). Apoptosis induced by synthetic compounds containing a 3, 4, 5-trimethoxyphenyl fragment against lymphoid immature neoplasms. Biochemistry and cell biology, 97(5), 630-637. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 5, 2026, from [Link]

-

Zhang, Y., Wang, Y., Zhang, Y., & Li, Y. (2020). Hydroxyphenyl Butanone Induces Cell Cycle Arrest through Inhibition of GSK3β in Colorectal Cancer. Evidence-Based Complementary and Alternative Medicine, 2020. [Link]

-

Lim, Y. H., Tiong, Y. S., & Choong, Y. S. (2022). Alkyl vs. aryl modifications: a comparative study on modular modifications of triphenylphosphonium mitochondrial vectors. RSC advances, 12(10), 6135-6144. [Link]

-

Kumar, P., Kokate, A., & Singh, H. B. (2016). Alkyl chain modulated cytotoxicity and antioxidant activity of bioinspired amphiphilic selenolanes. RSC advances, 6(99), 96735-96748. [Link]

-

Santos, A., San Mauro, M., & Marquina, D. (2004). Cell cycle arrest and apoptosis, two alternative mechanisms for PMKT2 killer activity. Microbiology, 150(8), 2581-2590. [Link]

-

Chen, C. C., Chen, C. C., & Chow, Y. C. (2009). Synthesis and antifungal activity of natural product-based 6-alkyl-2, 3, 4, 5-tetrahydropyridines. Journal of agricultural and food chemistry, 57(11), 4689-4693. [Link]

Sources

- 1. Synthesis, cytotoxicity, docking study, and tubulin polymerization inhibitory activity of novel 1-(3,4-dimethoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-3-carboxanilides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Alkyl vs. aryl modifications: a comparative study on modular modifications of triphenylphosphonium mitochondrial vectors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Alkyl chain modulated cytotoxicity and antioxidant activity of bioinspired amphiphilic selenolanes - PMC [pmc.ncbi.nlm.nih.gov]

A-Technical-Guide-to-Elucidating-the-Mechanism-of-Action-of-1-(3,5-Dimethoxyphenyl)heptan-1-one

A Proposed Research Framework for a Novel Bioactive Compound

Abstract

1-(3,5-Dimethoxyphenyl)heptan-1-one is a synthetic compound with a structure suggestive of potential bioactivity. However, its specific mechanism of action has not been extensively characterized in the scientific literature. This technical guide outlines a comprehensive, multi-pronged research framework for elucidating the mechanism of action of this and other novel small molecules. We present a logical progression of experiments, from initial phenotypic screening to definitive target identification, validation, and pathway analysis. This document is intended for researchers, scientists, and drug development professionals engaged in the early-stage discovery and characterization of novel therapeutic agents. Detailed, field-proven protocols for key methodologies, including phenotypic screening, affinity chromatography-mass spectrometry, and the Cellular Thermal Shift Assay (CETSA), are provided to serve as a practical roadmap for investigation.

Introduction and Hypothesis Generation

The journey to understand how a novel compound exerts its biological effects begins with an analysis of its structure and a broad assessment of its impact on cellular or organismal systems. The structure of this compound, featuring a dimethoxyphenyl group and a heptanone chain, shares motifs with classes of molecules known for a range of biological activities, including anti-inflammatory, anti-cancer, and antioxidant effects.[1][2][3][4]

1.1. Structural Analogs and Potential Activities

The diarylheptanoid scaffold, a related structure, is found in many natural products and is associated with a variety of pharmacological properties, such as antioxidant, anti-inflammatory, and anti-tumor activities.[1][2][3][4] For instance, certain diarylheptanoids have been shown to affect the DNA damage signaling pathway in cancer cells.[4][5] The trimethoxyphenyl moiety, also structurally similar, is a key feature in several potent antimitotic agents that interact with tubulin.[6][7] These observations lead to the initial hypotheses that this compound may target pathways involved in:

-

Cell cycle regulation and mitosis.

-

Cellular stress responses and DNA repair.

-

Inflammatory signaling cascades.

1.2. The Phenotypic-First Approach

Given the lack of a known target, a phenotypic drug discovery (PDD) approach is the most logical starting point.[8][9][10] This strategy identifies compounds based on their ability to produce a desired change in a cell or organism, without a priori knowledge of the specific molecular target.[8][9] This unbiased method is particularly powerful for discovering drugs with novel mechanisms of action.[10][11] The initial phase of our investigation, therefore, will focus on broad phenotypic screening to identify a quantifiable biological effect of this compound.

Phase 1: Phenotypic Screening and Hit Identification

The primary goal of this phase is to identify a robust and reproducible cellular phenotype that is modulated by this compound.

2.1. High-Content Imaging for Unbiased Phenotypic Profiling

High-content imaging is a powerful technique for observing multiple phenotypic changes simultaneously.[8][11]

Experimental Protocol: High-Content Phenotypic Screen

-

Cell Line Selection: Choose a panel of human cell lines relevant to the initial hypotheses (e.g., A549 lung carcinoma, HCT116 colon carcinoma, U-2 OS osteosarcoma).

-

Compound Treatment: Plate cells in 96- or 384-well imaging plates. Treat with a dose-response range of this compound (e.g., 0.1 µM to 100 µM) for 24-48 hours. Include a vehicle control (e.g., DMSO) and a positive control known to induce a strong phenotype (e.g., paclitaxel for mitotic arrest).

-

Staining: Fix and permeabilize the cells. Stain with a cocktail of fluorescent dyes to label key cellular components, such as Hoechst 33342 (nucleus), phalloidin-Alexa Fluor 488 (actin cytoskeleton), and MitoTracker Red CMXRos (mitochondria).

-

Image Acquisition: Acquire images using a high-content imaging system.

-

Data Analysis: Use image analysis software to extract quantitative features from the images, such as cell count, nuclear size and shape, cytoskeletal texture, and mitochondrial morphology. Compare the feature profiles of compound-treated cells to controls to identify significant phenotypic alterations.

2.2. Data Presentation: Hypothetical Screening Results

The data below represents a hypothetical outcome where this compound induces a mitotic arrest phenotype.

| Cell Line | IC50 (µM) | Primary Phenotype Observed |

| HCT116 | 5.2 | Increased nuclear size, condensed chromatin |

| A549 | 8.1 | Increased nuclear size, cell rounding |

| HeLa | 4.5 | Increased mitotic index, multipolar spindles |

Phase 2: Target Deconvolution

Once a reproducible phenotype is established, the next critical step is to identify the direct molecular target(s) of the compound.[9] This process is often referred to as target deconvolution. We will employ two orthogonal, state-of-the-art approaches: Affinity Chromatography-Mass Spectrometry and the Cellular Thermal Shift Assay (CETSA).

3.1. Workflow for Target Identification

The overall workflow for identifying the molecular target is depicted below.

Caption: Overall workflow for target identification and validation.

3.2. Affinity Chromatography-Mass Spectrometry

This method uses an immobilized version of the small molecule to "pull down" its binding partners from a cell lysate, which are then identified by mass spectrometry.[12][13][14][15]

Experimental Protocol: Affinity-Based Protein Profiling

-

Probe Synthesis: Synthesize a derivative of this compound with a linker arm suitable for conjugation to a solid support (e.g., NHS-activated sepharose beads). A control probe with a scrambled or inactive analog should also be prepared.

-

Cell Lysis: Grow the cell line of interest (e.g., HeLa) to a high density and prepare a native cell lysate.

-

Affinity Pulldown: Incubate the cell lysate with the compound-conjugated beads and control beads.

-

Washing: Wash the beads extensively to remove non-specific binders.

-

Elution: Elute the bound proteins from the beads.

-

Proteomic Analysis: Separate the eluted proteins by SDS-PAGE and identify the specific bands that appear only in the active compound pulldown by in-gel digestion and LC-MS/MS analysis.

3.3. Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method for verifying target engagement in intact cells or cell lysates.[16][17][18][19] The principle is that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.[16][19]

Experimental Protocol: CETSA for Target Engagement

-

Cell Treatment: Treat intact cells (e.g., HeLa) with either vehicle or a saturating concentration of this compound.

-

Heat Shock: Aliquot the treated cells and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes.

-

Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the precipitated aggregates by centrifugation.

-

Protein Quantification: Analyze the soluble fractions by Western blot using antibodies against the candidate target protein(s) identified from the affinity pulldown.

-

Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound confirms target engagement.

Phase 3: Target Validation and Pathway Elucidation

Identifying a candidate target is not sufficient; it must be validated to prove that it is responsible for the observed phenotype.

4.1. Genetic Validation

RNA interference (siRNA) or CRISPR-Cas9 mediated gene knockout can be used to determine if reducing the expression of the candidate target protein mimics the phenotype induced by the compound.

4.2. In Vitro Assays

If the validated target is an enzyme, its activity can be measured in the presence and absence of the compound to confirm direct inhibition or activation. For example, if the target is a kinase, a radiometric or fluorescence-based kinase assay would be appropriate.

4.3. Downstream Signaling Pathway Analysis

Once the direct target is validated, the next step is to understand how its modulation by the compound affects downstream signaling pathways.[20][21][22]

Experimental Protocol: Phosphoproteomics for Pathway Analysis

-

Cell Treatment: Treat cells with the compound for various time points.

-

Lysis and Digestion: Lyse the cells, extract proteins, and perform a tryptic digest.

-

Phosphopeptide Enrichment: Enrich for phosphopeptides using titanium dioxide or immobilized metal affinity chromatography (IMAC).

-

LC-MS/MS Analysis: Analyze the enriched phosphopeptides by high-resolution mass spectrometry.

-

Bioinformatic Analysis: Identify and quantify changes in phosphorylation sites and use pathway analysis software (e.g., Ingenuity Pathway Analysis, KEGG) to map the affected signaling networks.

4.4. Hypothetical Signaling Pathway

Based on a hypothetical target of a mitotic kinase (e.g., a member of the Aurora or Polo-like kinase families), the following signaling pathway could be affected.

Caption: Hypothetical signaling pathway for a mitotic kinase inhibitor.

Conclusion

The framework presented here provides a robust, systematic approach to defining the mechanism of action for novel compounds like this compound. By integrating unbiased phenotypic screening with cutting-edge target deconvolution and validation techniques, researchers can efficiently move from an interesting "hit" compound to a well-characterized lead with a defined molecular mechanism. This logical, evidence-based progression is fundamental to modern drug discovery and development.

References

-

Target identification of small molecules: an overview of the current applications in drug discovery. PubMed Central. Available at: [Link]

-

Target Identification and Validation (Small Molecules). University College London. Available at: [Link]

-

Target identification of small molecules: an overview of the current applications in drug discovery. ResearchGate. Available at: [Link]

-

Small-molecule Target and Pathway Identification. Broad Institute. Available at: [Link]

-

Phenotypic Screening: A Powerful Tool for Drug Discovery. Technology Networks. Available at: [Link]

-

Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology. Available at: [Link]

-

Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution. PubMed. Available at: [Link]

-

Research Progress on the Antioxidant Activity of Natural Diarylheptanoids: Mechanisms and Structure-activity Relationships. ResearchGate. Available at: [Link]

-

Bioactivity and Synthesis of Diarylheptanoids From Alpinia officinarum. PubMed Central. Available at: [Link]

-

Research Progress on the Antioxidant Activity of Natural Diarylheptanoids: Mechanisms and Structure–activity Relationships. Bentham Science. Available at: [Link]

-

Frontal Affinity Chromatography with Mass Spectrometry Detection for Probing Molecular Interactions. Defense Technical Information Center. Available at: [Link]

-

Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Available at: [Link]

-

Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. National Center for Biotechnology Information. Available at: [Link]

-

Diarylheptanoid analogues from the rhizomes of Zingiber officinale and their anti-tumour activity. Royal Society of Chemistry. Available at: [Link]

-

High-throughput: Affinity purification mass spectrometry. European Bioinformatics Institute. Available at: [Link]

-

Diarylheptanoid analogues from the rhizomes of Zingiber officinale and their anti-tumour activity. Royal Society of Chemistry. Available at: [Link]

-

Phenotypic screening. Wikipedia. Available at: [Link]

-

Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. Available at: [Link]

-

Affinity selection mass spectrometry (AS-MS) for prospecting ligands in natural product libraries. Frontiers. Available at: [Link]

-

Signal transduction pathways: the molecular basis for targeted therapies. PubMed. Available at: [Link]

-

Affinity Selection Mass Spectrometry (AS-MS) as a Tool for Prospecting Target Ligands. Brazilian Journal of Analytical Chemistry. Available at: [Link]

-

Phenotypic profiling in drug discovery. Drug Target Review. Available at: [Link]

-

Phenotypic Approach to Drug Discovery. PubMed Central. Available at: [Link]

-

Cellular Thermal Shift Assay (CETSA). News-Medical.Net. Available at: [Link]

-

How to Design a Good Phenotype Based Drug Discovery Program, and Why It Matters. InVivo Biosystems. Available at: [Link]

-

Advances in Targeting Signal Transduction Pathways. PubMed Central. Available at: [Link]

-

Screening and identification of novel biologically active natural compounds. PubMed Central. Available at: [Link]

-

Discovery of novel cancer signalling mechanism and design of new anticancer compound. EurekAlert!. Available at: [Link]

-

Synthesis, Antimitotic and Antivascular Activity of 1-(3′,4′,5′-Trimethoxybenzoyl)-3-arylamino-5-amino-1,2,4-triazoles. National Institutes of Health. Available at: [Link]

-

Synthesis and Biological Activities of (R)- and (S)-N-(4-methoxy-phenyl)-N,2,6-trimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-aminium Chloride as Potent Cytotoxic Antitubulin Agents. PubMed Central. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Bioactivity and Synthesis of Diarylheptanoids From Alpinia officinarum - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benthamdirect.com [benthamdirect.com]

- 4. Diarylheptanoid analogues from the rhizomes of Zingiber officinale and their anti-tumour activity - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03592D [pubs.rsc.org]

- 5. Diarylheptanoid analogues from the rhizomes of Zingiber officinale and their anti-tumour activity - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. Synthesis, Antimitotic and Antivascular Activity of 1-(3′,4′,5′-Trimethoxybenzoyl)-3-arylamino-5-amino-1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Biological Activities of (R)- and (S)-N-(4-methoxy-phenyl)-N,2,6-trimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-aminium Chloride as Potent Cytotoxic Antitubulin Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Phenotypic Screening in Drug Discovery: An Overview | Technology Networks [technologynetworks.com]

- 9. Phenotypic screening - Wikipedia [en.wikipedia.org]

- 10. invivobiosystems.com [invivobiosystems.com]

- 11. drugtargetreview.com [drugtargetreview.com]

- 12. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. High-throughput: Affinity purification mass spectrometry | Protein interactions and their importance [ebi.ac.uk]

- 16. benchchem.com [benchchem.com]

- 17. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]

- 18. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. news-medical.net [news-medical.net]

- 20. Signal transduction pathways: the molecular basis for targeted therapies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. lifechemicals.com [lifechemicals.com]

- 22. Advances in Targeting Signal Transduction Pathways - PMC [pmc.ncbi.nlm.nih.gov]

spectroscopic data for 1-(3,5-Dimethoxyphenyl)heptan-1-one

An In-Depth Technical Guide to the Spectroscopic Characterization of 1-(3,5-Dimethoxyphenyl)heptan-1-one

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the spectroscopic profile of this compound (CAS No: 39192-51-3). Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple data repository. It offers a detailed predictive analysis of the compound's Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data. By grounding these predictions in fundamental chemical principles and established spectroscopic theory, this guide serves as a robust framework for the identification, characterization, and quality control of this and structurally related molecules. Furthermore, it includes detailed, field-proven protocols for data acquisition, ensuring that researchers can confidently and accurately generate their own high-quality spectroscopic data.

Introduction and Molecular Overview

This compound is an aromatic ketone featuring a heptanoyl group attached to a 3,5-dimethoxy-substituted benzene ring. This substitution pattern is of significant interest in medicinal chemistry and materials science, as the meta-dimethoxy arrangement influences the molecule's electronic properties, conformation, and potential biological activity. Accurate structural confirmation is the bedrock of any scientific investigation. Therefore, a multi-technique spectroscopic approach is not just recommended but essential for unambiguous characterization.

This guide provides the predicted spectroscopic signatures that serve as a benchmark for researchers synthesizing or analyzing this compound. The causality behind each predicted signal is explained, providing a deeper understanding of the structure-spectrum relationship.

Molecular Structure and Physicochemical Properties

The structural and key physicochemical properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 39192-51-3 | |

| Molecular Formula | C₁₅H₂₂O₃ | [1] |

| Molecular Weight | 250.33 g/mol | [1][2] |

| Monoisotopic Mass | 250.15689 Da | [3] |

| Melting Point | 26-30 °C | [2] |

| Density | 1.017 g/mL at 25 °C | [2] |

| Refractive Index | n20/D 1.5190 | [2] |

| SMILES | CCCCCCC(=O)C1=CC(OC)=CC(OC)=C1 | [3] |

Predicted Spectroscopic Profile

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, we predict the following signals using a standard deuterated chloroform (CDCl₃) solvent.

A numbered structural diagram for NMR peak assignments.

| Assigned Protons | Predicted Shift (ppm) | Multiplicity | Integration | Rationale |

| H7 | ~ 0.91 | Triplet (t) | 3H | Terminal methyl group of the heptanoyl chain, split by the adjacent CH₂ group. |

| H4, H5, H6 | ~ 1.30-1.45 | Multiplet (m) | 6H | Methylene protons in the middle of the alkyl chain, with overlapping signals. |

| H3 | ~ 1.72 | Quintet (quin) | 2H | Methylene group adjacent to both the main chain and the α-carbonyl CH₂. |

| H2 | ~ 2.92 | Triplet (t) | 2H | α-Methylene protons, deshielded by the adjacent carbonyl group. |

| OCH₃ (C_me1, C_me2) | ~ 3.84 | Singlet (s) | 6H | Two equivalent methoxy groups on the aromatic ring. |

| H_ar4 | ~ 6.70 | Triplet (t, J≈2.2 Hz) | 1H | Aromatic proton at C4, split by two meta protons (H2, H6), appearing as a small triplet. |

| H_ar2, H_ar6 | ~ 7.15 | Doublet (d, J≈2.2 Hz) | 2H | Two equivalent aromatic protons at C2 and C6, split by one meta proton (H4). |

| Assigned Carbons | Predicted Shift (ppm) | Rationale |

| C7 | ~ 14.1 | Terminal methyl carbon of the alkyl chain. |

| C5, C6 | ~ 22.6, 29.1 | Mid-chain methylene carbons. |

| C4 | ~ 24.2 | Methylene carbon gamma to the carbonyl. |

| C3 | ~ 31.7 | Methylene carbon beta to the carbonyl. |

| C2 | ~ 38.5 | Methylene carbon alpha to the carbonyl, deshielded. |

| OCH₃ | ~ 55.6 | Methoxy group carbons. |

| C_ar4 | ~ 105.4 | Aromatic C-H carbon situated between two oxygen-bearing carbons. |

| C_ar2, C_ar6 | ~ 107.2 | Equivalent aromatic C-H carbons adjacent to the carbonyl-substituted carbon. |

| C_ar1 | ~ 138.8 | Quaternary aromatic carbon attached to the carbonyl group (ipso-carbon). |

| C_ar3, C_ar5 | ~ 160.8 | Equivalent quaternary aromatic carbons attached to the methoxy groups. |

| C1 (C=O) | ~ 199.5 | Ketone carbonyl carbon, highly deshielded. |

Infrared (IR) Spectroscopy

IR spectroscopy excels at identifying specific functional groups. The analysis is based on the principle that molecular bonds vibrate at specific, quantifiable frequencies upon absorbing infrared radiation.

| Frequency (cm⁻¹) | Vibration Type | Intensity | Rationale |

| 3050-2850 | C(sp³)-H Stretch | Strong | Multiple bands from the heptanoyl chain's CH₂ and CH₃ groups.[4] |

| ~2955, ~2870 | C(sp²)-H Stretch | Medium-Weak | Aromatic C-H stretching vibrations. |

| ~1685 | C=O Stretch | Very Strong | Key diagnostic peak. The carbonyl of the aryl ketone is conjugated with the benzene ring, lowering its frequency from a typical aliphatic ketone (~1715 cm⁻¹).[4] |

| ~1600, ~1470 | C=C Stretch | Medium-Strong | Aromatic ring skeletal vibrations. |

| ~1205 | C-O Stretch | Strong | Asymmetric stretching of the aryl-ether bond (Ar-O-CH₃). |

| ~1065 | C-O Stretch | Strong | Symmetric stretching of the aryl-ether bond. |

| ~840 | C-H Bend | Strong | Out-of-plane bending for the 1,3,5-trisubstituted aromatic ring pattern. |

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and crucial structural information through fragmentation analysis. For this compound, Electrospray Ionization (ESI) would be a soft ionization technique yielding the parent ion, while Electron Ionization (EI) would induce more fragmentation.

| m/z (Predicted) | Ion Species | Rationale |

| 251.1642 | [M+H]⁺ | Protonated molecule, expected as the base peak in positive ESI mode.[3] |

| 273.1461 | [M+Na]⁺ | Sodium adduct, commonly observed in ESI.[3] |

| 268.1907 | [M+NH₄]⁺ | Ammonium adduct, possible if ammonium salts are present in the mobile phase.[3] |

In a higher-energy EI experiment, the molecular ion ([M]⁺˙ at m/z 250) would be observed, followed by characteristic fragments:

-

Alpha-Cleavage: The most favorable cleavage occurs at the C-C bond adjacent to the carbonyl group.

-

Loss of the pentyl radical (•C₅H₁₁) leading to the m/z 179 fragment (3,5-dimethoxybenzoyl cation). This is expected to be a major fragment.

-

Loss of the 3,5-dimethoxyphenyl radical leading to the m/z 113 fragment (heptanoyl cation).

-

-

McLafferty Rearrangement: A hydrogen atom from the gamma-carbon (C4) can be transferred to the carbonyl oxygen, followed by cleavage of the alpha-beta bond, leading to a neutral alkene (pent-1-ene) and a radical cation at m/z 180 .

Standard Operating Procedures for Spectroscopic Analysis

Workflow for Structural Confirmation

This workflow ensures a logical progression from sample preparation to final structural elucidation.

Workflow for spectroscopic structural confirmation.

Protocol: NMR Data Acquisition

This protocol is designed for a standard 400 MHz Bruker spectrometer or equivalent.[5]

-

Sample Preparation: Accurately weigh approximately 5 mg of the compound and dissolve it in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrument Setup: Tune and shim the spectrometer according to standard procedure to ensure high resolution and correct peak shapes.

-

¹H NMR Acquisition:

-

Pulse Program: zg30

-

Spectral Width: ~16 ppm

-

Acquisition Time: ~2.5 seconds

-

Relaxation Delay (D1): 2 seconds

-

Number of Scans: 16

-

-

¹³C NMR Acquisition:

-

Pulse Program: zgpg30 (proton-decoupled)

-

Spectral Width: ~240 ppm

-

Acquisition Time: ~1.1 seconds

-

Relaxation Delay (D1): 3 seconds

-

Number of Scans: 1024

-

-

Data Processing: Apply an exponential multiplying factor (line broadening) of 0.3 Hz for ¹H and 1.0 Hz for ¹³C spectra. Fourier transform, phase correct, and baseline correct the spectra. Calibrate the ¹H spectrum to the residual CHCl₃ signal at 7.26 ppm and the ¹³C spectrum to the CDCl₃ signal at 77.16 ppm.

Protocol: LC-MS Data Acquisition

This protocol is suitable for a system like a Waters Acquity UPLC coupled to a QToF mass spectrometer.[6]

-

Sample Preparation: Prepare a stock solution of the compound at 1 mg/mL in acetonitrile (ACN). Dilute to a final concentration of ~10 µL/mL using the initial mobile phase composition.

-

Chromatographic Conditions:

-

Column: C18, 2.1 x 50 mm, 1.7 µm

-

Mobile Phase A: Water + 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid

-

Gradient: Start at 50% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 2 µL

-

-

Mass Spectrometer Conditions (Positive ESI Mode):

-

Capillary Voltage: 3.0 kV

-

Cone Voltage: 30 V

-

Source Temperature: 120 °C

-

Desolvation Temperature: 500 °C

-

Desolvation Gas Flow (N₂): 1000 L/hr

-

Acquisition Range: m/z 50-1000

-

-

Data Processing: Process the data using manufacturer software. Extract the mass spectrum for the chromatographic peak and use the accurate mass to calculate the elemental composition, comparing it against the theoretical value for C₁₅H₂₂O₃.

Protocol: FTIR Data Acquisition

This protocol uses an Attenuated Total Reflectance (ATR) accessory, which is ideal for solids or oils.

-

Background Scan: Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Collect a background spectrum of the empty crystal. This is crucial to subtract atmospheric H₂O and CO₂ signals.

-

Sample Application: Place a small amount of the compound (a single drop if liquid at room temp, or a few crystals if solid) directly onto the ATR crystal.

-

Data Collection:

-

Spectral Range: 4000-600 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 32

-

-

Data Processing: The software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum. Label the significant peaks corresponding to the functional groups.

Conclusion

The structural integrity of this compound can be unequivocally confirmed through a synergistic application of NMR, IR, and MS techniques. This guide provides the predicted data, rooted in chemical theory, to serve as a reliable reference for researchers. The key identifying features are the distinct 1,3,5-trisubstituted aromatic pattern in the NMR spectra, the strong conjugated ketone stretch at ~1685 cm⁻¹ in the IR spectrum, and the accurate mass confirmation of the molecular formula C₁₅H₂₂O₃ by high-resolution mass spectrometry. By following the detailed protocols herein, scientists can ensure the generation of high-fidelity data, underpinning the reliability and reproducibility of their research endeavors.

References

- Journal of Pharmaceutical and Pharmaceutical Sciences. (2021). Supplementary Information File. J Pharm Pharm Sci, 24, 421-434.

-

PubChemLite. (n.d.). This compound. Retrieved from [Link]

-

MPG.PuRe. (n.d.). Supporting Information. Retrieved from [Link]

-

Illinois State University, Department of Chemistry. (2015). Infrared Spectroscopy. Retrieved from [Link]

Sources

- 1. 1-(3,5-Dimethoxy-phenyl)-heptan-1-one | CymitQuimica [cymitquimica.com]

- 2. This compound , 97% , 39192-51-3 - CookeChem [cookechem.com]

- 3. PubChemLite - this compound (C15H22O3) [pubchemlite.lcsb.uni.lu]

- 4. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 5. pure.mpg.de [pure.mpg.de]

- 6. journals.library.ualberta.ca [journals.library.ualberta.ca]

The Diarylheptanoid Scaffold: A Technical Guide to 1-(3,5-Dimethoxyphenyl)heptan-1-one and its Therapeutic Potential

This technical guide provides a comprehensive overview of 1-(3,5-Dimethoxyphenyl)heptan-1-one, a synthetic diarylheptanoid. Due to the limited direct research on this specific molecule, this guide will situate it within the broader context of the diarylheptanoid class of compounds. We will explore a plausible synthetic route, predict its physicochemical and spectroscopic characteristics, and infer its potential biological activities based on extensive structure-activity relationship (SAR) studies of related natural and synthetic diarylheptanoids. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development.

Introduction to Diarylheptanoids: A Diverse Class of Bioactive Molecules

Diarylheptanoids are a class of plant secondary metabolites characterized by two aromatic rings linked by a seven-carbon chain.[1] These compounds are found in various plant families, including Zingiberaceae (ginger family) and Betulaceae (birch family).[2][3] The structural diversity of diarylheptanoids is vast, and they are broadly classified into two main categories:

-

Linear Diarylheptanoids: The two aryl groups are connected by a linear seven-carbon chain. This is the class to which this compound belongs. A well-known example of a linear diarylheptanoid is curcumin.[4]

-

Cyclic Diarylheptanoids: The seven-carbon chain is cyclized to form a macrocyclic structure.[2]

Diarylheptanoids have garnered significant scientific interest due to their wide range of biological activities, including anti-inflammatory, antioxidant, anticancer, and neuroprotective effects.[4][5][6]

Synthesis of this compound: A Practical Approach

A common and efficient method for the synthesis of 1-arylheptan-1-ones is the Friedel-Crafts acylation.[7][8] This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst. For the synthesis of this compound, 1,3-dimethoxybenzene would be acylated with heptanoyl chloride.

Experimental Protocol: Friedel-Crafts Acylation

Materials:

-

1,3-Dimethoxybenzene

-

Heptanoyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), 1M solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

To a stirred solution of 1,3-dimethoxybenzene (1.0 eq) in anhydrous DCM at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (1.1 eq) portion-wise, maintaining the temperature below 5 °C.

-

Allow the mixture to stir at 0 °C for 15 minutes.

-

Slowly add heptanoyl chloride (1.05 eq) dropwise to the reaction mixture.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Carefully quench the reaction by slowly pouring it into a beaker of crushed ice and 1M HCl.

-

Separate the organic layer and extract the aqueous layer with DCM (2 x 50 mL).

-

Combine the organic layers and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Diagram of the Synthetic Workflow:

Caption: Synthetic workflow for this compound.

Physicochemical and Spectroscopic Characterization

While experimental data for this compound is scarce, its physicochemical properties and spectroscopic data can be predicted based on its structure.

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value |

| Molecular Formula | C₁₅H₂₂O₃ |

| Molecular Weight | 250.34 g/mol |

| Appearance | Likely a colorless to pale yellow oil or low-melting solid |

| Boiling Point | > 300 °C (estimated) |

| Solubility | Soluble in organic solvents like ethanol, acetone, and dichloromethane; insoluble in water. |

Predicted Spectroscopic Data:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the 3,5-dimethoxyphenyl group, the methoxy protons, and the aliphatic protons of the heptanoyl chain. The aromatic protons would likely appear as distinct signals in the aromatic region (δ 6.5-7.5 ppm). The two methoxy groups would give a sharp singlet at around δ 3.8 ppm. The methylene group adjacent to the carbonyl (α-protons) would be a triplet at approximately δ 2.9 ppm. The other methylene groups of the heptanoyl chain would appear as multiplets between δ 1.2 and 1.7 ppm, and the terminal methyl group would be a triplet around δ 0.9 ppm.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would show a signal for the carbonyl carbon around δ 200 ppm. The aromatic carbons would appear in the region of δ 100-160 ppm. The methoxy carbons would be observed around δ 55 ppm. The aliphatic carbons of the heptanoyl chain would resonate in the upfield region (δ 14-40 ppm).

-

IR (Infrared) Spectroscopy: The IR spectrum would be characterized by a strong absorption band for the carbonyl (C=O) stretching vibration at approximately 1680 cm⁻¹. Aromatic C-H stretching vibrations would be seen around 3000-3100 cm⁻¹, and aliphatic C-H stretching vibrations would appear just below 3000 cm⁻¹. The C-O stretching of the methoxy groups would be visible in the 1050-1250 cm⁻¹ region.

-

MS (Mass Spectrometry): The mass spectrum would show a molecular ion peak (M⁺) at m/z = 250. Key fragmentation patterns would likely involve cleavage at the acyl-aryl bond and fragmentation of the heptanoyl chain.

Review of Biological Activities of Linear Diarylheptanoids

Numerous studies have demonstrated a wide array of biological activities for linear diarylheptanoids.[4][5][6][9] These activities are often attributed to their ability to modulate various cellular signaling pathways.

Table 2: Summary of Biological Activities of Selected Linear Diarylheptanoids

| Diarylheptanoid Example | Biological Activity | Reference |

| Curcumin | Anti-inflammatory, Antioxidant, Anticancer, Neuroprotective | [4] |

| Yakuchinone A | Anti-inflammatory, Anti-allergic | [10] |

| Hirsutenone | Antioxidant, Cytotoxic | [11] |

| (5R)-5-hydroxy-1,7-diphenyl-3-heptanone | Anti-inflammatory, Anti-proliferative | [4] |

Structure-Activity Relationship (SAR) Insights and Potential of this compound

The biological activity of diarylheptanoids is significantly influenced by their structural features, including the nature and position of substituents on the aromatic rings and the functional groups on the heptanoid chain.[12]

-

Hydroxyl Groups: Phenolic hydroxyl groups are often crucial for antioxidant activity.[12] The presence of a catechol (3,4-dihydroxy) or a guaiacyl (3-methoxy-4-hydroxy) moiety is a common feature in many bioactive natural diarylheptanoids.

-

Methoxy Groups: Methoxy groups, as present in this compound, can influence the lipophilicity and metabolic stability of the molecule. The 3,5-dimethoxy substitution pattern is found in some natural products and has been explored in synthetic analogs, often contributing to cytotoxic and anti-inflammatory activities.

-

Heptanoid Chain: The presence of α,β-unsaturation or hydroxyl groups in the heptanoid chain can enhance certain biological activities, such as anticancer and anti-inflammatory effects. The simple saturated ketone in this compound provides a basic scaffold that can be further modified.

Based on these SAR insights, this compound, with its 3,5-dimethoxy substitution, could potentially exhibit cytotoxic and anti-inflammatory properties. The absence of free hydroxyl groups might result in lower antioxidant activity compared to its phenolic counterparts.

Diagram of a Representative Signaling Pathway Modulated by Diarylheptanoids (e.g., NF-κB Pathway):

Caption: Hypothesized modulation of the NF-κB pathway by diarylheptanoids.

Potential Applications and Future Research Directions

Given the established bioactivities of related diarylheptanoids and the SAR insights, this compound warrants further investigation for its potential as a therapeutic agent.

Potential Applications:

-

Anticancer Drug Lead: The cytotoxic potential against various cancer cell lines should be evaluated.

-

Anti-inflammatory Agent: Its ability to inhibit key inflammatory mediators and pathways, such as the NF-κB pathway, should be explored.

Future Research:

-